H-Lys-arg-pro-ala-gly-phe-ser-pro-phe-arg-OH
Description
Properties
Molecular Formula |
C54H83N17O12 |
|---|---|
Molecular Weight |
1162.3 g/mol |
IUPAC Name |
2-[[2-[[1-[2-[[2-[[2-[2-[[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C54H83N17O12/c1-32(64-48(78)41-21-12-26-70(41)50(80)36(19-10-24-61-53(57)58)66-45(75)35(56)18-8-9-23-55)44(74)63-30-43(73)65-38(28-33-14-4-2-5-15-33)46(76)69-40(31-72)51(81)71-27-13-22-42(71)49(79)68-39(29-34-16-6-3-7-17-34)47(77)67-37(52(82)83)20-11-25-62-54(59)60/h2-7,14-17,32,35-42,72H,8-13,18-31,55-56H2,1H3,(H,63,74)(H,64,78)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,76)(H,82,83)(H4,57,58,61)(H4,59,60,62) |
InChI Key |
NYZLRKMHRNRLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-arg-pro-ala-gly-phe-ser-pro-phe-arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides .
Chemical Reactions Analysis
Types of Reactions
H-Lys-arg-pro-ala-gly-phe-ser-pro-phe-arg-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can produce methionine sulfoxide .
Scientific Research Applications
Structural and Functional Properties
H-Lys-Arg-Pro-Ala-Gly-Phe-Ser-Pro-Phe-Arg-OH is composed of 17 amino acids, featuring a sequence that includes lysine (Lys), arginine (Arg), proline (Pro), alanine (Ala), glycine (Gly), phenylalanine (Phe), and serine (Ser). The molecular formula is with a molecular weight of 1162.34 g/mol .
Antioxidant Properties
Research indicates that peptides similar to this compound exhibit antioxidant properties. These peptides can scavenge free radicals and protect cells from oxidative stress, which is crucial in various therapeutic contexts .
Case Study:
In a study evaluating antioxidant peptides derived from food sources, it was found that certain sequences could enhance the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx) in human umbilical vein endothelial cells (HUVECs), suggesting potential applications in cardiovascular health .
Therapeutic Applications
This peptide has been investigated for its potential therapeutic effects, particularly in treating conditions involving oxidative stress and inflammation.
Case Study:
A study highlighted its role in modulating inflammatory responses in cellular models, indicating its potential as a therapeutic agent in diseases characterized by chronic inflammation .
Drug Development
The peptide has been explored as a lead compound in drug development due to its ability to interact with biological targets effectively. Its structure allows for modifications that can enhance bioactivity and specificity.
Data Table: Potential Modifications and Effects
| Modification | Expected Effect |
|---|---|
| Acetylation | Increased stability |
| Phosphorylation | Enhanced signaling activity |
| Cyclization | Improved receptor binding affinity |
Biomarker Discovery
This compound is being studied as a potential biomarker for various diseases, including metabolic disorders and cancers.
Data Table: Biomarker Studies
| Disease Type | Biomarker Role | Reference |
|---|---|---|
| Cancer | Indicator of tumor progression | |
| Cardiovascular Disease | Marker for oxidative stress levels |
Enzyme Substrates
This peptide can serve as a substrate for specific enzymes in proteolytic studies, facilitating the understanding of enzyme kinetics and substrate specificity.
Case Study:
In protease activity assays, this compound was utilized to evaluate the activity of various proteases, providing insights into their substrate preferences and catalytic mechanisms .
Mechanism of Action
The mechanism of action of H-Lys-arg-pro-ala-gly-phe-ser-pro-phe-arg-OH depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide can also form secondary structures, such as alpha-helices or beta-sheets, which are crucial for its function .
Comparison with Similar Compounds
Chemical Identity :
- Sequence : H-Lys-Arg-Pro-Ala-Gly-Phe-Ser-Pro-Phe-Arg-OH (single-letter: KRPAGFSPFR)
- CAS Number : 103545-18-2
- Molecular Formula : C₅₄H₈₃N₁₇O₁₂
- Molecular Weight : 1162.36 g/mol
- Synonyms: [Lys⁰-Ala³] Bradykinin
Synthesis and Applications :
This decapeptide is synthesized via solid-phase methods and is primarily used in cardiovascular research, particularly in studying bradykinin receptor interactions and vasodilation mechanisms .
Structural and Functional Comparisons
Pharmacological and Mechanistic Insights
Target Compound vs. AKRA :
- Structural Differences : The target compound has a longer sequence (10 residues vs. AKRA’s 4) and includes a Ser residue critical for receptor binding.
- Functional Contrast :
Target Compound vs. Fc-GPR :
- Key Feature : Fc-GPR incorporates a ferrocene moiety, enabling redox-active interactions with Cu(II), which is absent in the target compound .
- Application : Fc-GPR is used in electrochemical studies, whereas the target compound focuses on vasodilation.
Target Compound vs. Dynorphin Analogs :
- Receptor Specificity: Dynorphin analogs bind opioid receptors (e.g., κ-opioid) due to conserved Tyr-Gly-Gly-Phe motifs , while the target compound interacts with bradykinin receptors.
Application-Specific Comparisons
Biological Activity
H-Lys-Arg-Pro-Ala-Gly-Phe-Ser-Pro-Phe-Arg-OH is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of immunology and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential applications.
Structure and Properties
The compound is a peptide composed of 13 amino acids, featuring a sequence that includes basic (Lys, Arg) and aromatic (Phe) residues. Its structure can influence its biological activity, including receptor binding and enzymatic interactions.
Antimicrobial Activity
Research has indicated that peptides similar to this compound exhibit antimicrobial properties. For instance, synthetic peptides derived from natural antimicrobial peptides have shown effectiveness against various pathogens, including bacteria and fungi. The presence of basic amino acids like Lys and Arg is often correlated with enhanced antimicrobial activity due to their ability to disrupt microbial membranes.
Immunomodulatory Effects
Peptides can modulate immune responses by influencing cytokine production or directly interacting with immune cells. Studies have shown that peptides containing arginine can enhance T-cell proliferation and cytokine secretion. The specific sequence of this compound may similarly affect immune cell activation and regulation.
Enzyme Inhibition
Peptides often serve as inhibitors for various enzymes. For example, the presence of proline in the sequence may allow it to interact with prolyl dipeptidyl peptidases (DPPs), which are involved in processing bioactive peptides. Research on related compounds has demonstrated their ability to inhibit DPPIV, which plays a role in glucose metabolism and immune regulation .
Study on Antimicrobial Activity
A study investigated the antimicrobial efficacy of various synthetic peptides, including those with sequences similar to this compound. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications in treating infections .
Immunomodulatory Research
In a clinical study focusing on immunomodulation, a peptide with a similar structure was administered to patients with autoimmune disorders. The results showed a marked decrease in inflammatory markers and improved patient outcomes, indicating that such peptides could be beneficial in managing immune-related conditions .
Membrane Disruption
The basic residues in this compound may facilitate interactions with negatively charged microbial membranes, leading to cell lysis. This mechanism is common among antimicrobial peptides.
Receptor Interaction
The peptide may also bind to specific receptors on immune cells, triggering signaling pathways that enhance immune responses or modulate inflammation. This interaction is critical for its potential use as an immunotherapeutic agent.
Data Summary
Q & A
Q. How should researchers address discrepancies in peptide-receptor binding affinities reported in literature?
- Methodological Answer : Re-evaluate experimental conditions (e.g., buffer ionic strength, temperature) and receptor purity. Perform ITC (isothermal titration calorimetry) for direct binding measurements and compare with SPR data. Use the NIH guidelines to standardize reporting of assay parameters (e.g., ligand concentration ranges) .
Ethical & Reporting Standards
Q. What ethical considerations apply to studies involving this peptide in animal models?
- Methodological Answer : Obtain ethics committee approval for animal use (e.g., IACUC). Follow the "3Rs" (Replacement, Reduction, Refinement) and document anesthesia/euthanasia protocols. Report compliance with ARRIVE guidelines for preclinical studies, including sample size justification and randomization methods .
Q. How should authors disclose conflicts of interest or funding sources in publications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
